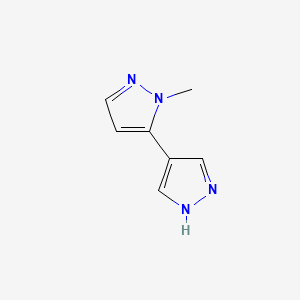

2-Methyl-1'H,2H-3,4'-bipyrazole

Description

Structural Classification and Nomenclature within Bipyrazole Systems

2-Methyl-1'H,2H-3,4'-bipyrazole belongs to the bipyrazole family, a class of compounds composed of two linked pyrazole (B372694) rings. Pyrazole itself is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. mdpi.comwikipedia.org The nomenclature of bipyrazoles specifies the connection points between the two rings. researchgate.net

In the case of this compound, the name provides a precise structural description:

Bipyrazole : Indicates the core structure consists of two pyrazole rings.

3,4' : This signifies that the carbon at position 3 of the first pyrazole ring is connected to the carbon at position 4 of the second pyrazole ring (the prime symbol ' denotes the second ring). This is known as a C,C-linked bipyrazole. researchgate.net

2-Methyl : A methyl group (CH₃) is attached to the nitrogen atom at position 2 of the first pyrazole ring.

1'H,2H : These locants indicate the position of the hydrogen atoms on the nitrogen atoms of the pyrazole rings. Specifically, the nitrogen at position 1 of the second ring (1') and the nitrogen at position 2 of the first ring (2) bear hydrogen atoms.

Bipyrazole systems are broadly classified based on how the two pyrazole moieties are connected. The three main types of connections are N,N-, C,N-, and C,C-linked bipyrazoles. researchgate.net Depending on the numbering of the connection points, there are ten possible classes of bipyrazole systems, including 1,1'-, 3,4'-, and 4,4'-bipyrazoles. researchgate.netnyu.edu The compound in focus, this compound, is a member of the 3,4'-bipyrazole class. benthambooks.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| Core Structure | 3,4'-Bipyrazole |

Overview of Heterocyclic Compound Research Significance

Heterocyclic compounds are pivotal in scientific research and industry due to their structural diversity and wide-ranging applications. openaccessjournals.comijpsr.com They are fundamental components of numerous biologically active molecules, including vitamins, alkaloids, and antibiotics. ijpsr.comijraset.com Over 90% of new drugs incorporate heterocyclic motifs, underscoring their importance in medicinal chemistry. ijraset.com Beyond pharmaceuticals, they are used in agrochemicals, functional dyes, and advanced materials like conducting polymers. openaccessjournals.comrrbdavc.org The ability to manipulate their structure allows chemists to create novel materials with customized properties. openaccessjournals.com

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from its metabolic stability, synthetic accessibility, and its ability to act as a versatile bioisosteric replacement for other chemical groups. nih.govnih.gov The pyrazole structure, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.comnih.gov

This scaffold is a key component in a multitude of approved drugs used to treat a wide array of diseases. nih.govtandfonline.com For example, pyrazole derivatives are found in anti-inflammatory drugs like Celecoxib, anticancer agents, and fungicides. researchgate.netrsc.orgmdpi.com The adaptability of the pyrazole ring allows for the development of compounds with enhanced efficacy, selectivity, and improved drug-like properties. nih.govresearchgate.net

Bipyrazole architectures, consisting of two interconnected pyrazole units, offer unique properties and expanded applications compared to single-ring pyrazoles. The linkage of two pyrazole rings creates a larger, more complex scaffold that can be used to design highly specific molecules. These architectures are of significant interest in coordination chemistry, where they serve as ligands that can bind to metal ions to form metal-organic frameworks (MOFs) and other complex structures. nyu.edubenthambooks.com

The specific arrangement of the nitrogen atoms in bipyrazoles makes them excellent chelating agents. Depending on the linkage type (e.g., 3,3'-, 3,4'-, or 4,4'-bipyrazole), they can adopt different spatial conformations, influencing how they coordinate with metals. researchgate.netnyu.edu This has led to their use in developing catalysts and materials with interesting photoluminescent properties. mdpi.com In medicinal chemistry, the bipyrazole framework is explored for creating novel therapeutic agents, as the dual-ring system allows for diverse substitutions and the potential to interact with multiple sites on a biological target. acs.org Research into the synthesis and application of various bipyrazole isomers, including 3,4'-bipyrazoles, continues to be an active area, promising new developments in materials science and drug discovery. nyu.edubenthambooks.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

1-methyl-5-(1H-pyrazol-4-yl)pyrazole |

InChI |

InChI=1S/C7H8N4/c1-11-7(2-3-10-11)6-4-8-9-5-6/h2-5H,1H3,(H,8,9) |

InChI Key |

DJABZYNSVYGAQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CNN=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Methyl 1 H,2h 3,4 Bipyrazole and Its Derivatives

Precursor Synthesis and Intermediate Transformations

The assembly of the target bipyrazole structure is contingent upon the successful synthesis of its constituent pyrazole (B372694) rings and their subsequent modification into reactive intermediates.

The foundational step in synthesizing the title compound involves the creation of a methyl-substituted pyrazole ring. A prevalent and classic method for this is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com To obtain a methylpyrazole, a suitably methylated 1,3-dicarbonyl precursor is required. For instance, the reaction of 2,4-pentanedione with hydrazine or its derivatives can yield symmetrically substituted pyrazoles. dergipark.org.tr

Another documented route involves a multi-step process starting from propionaldehyde. This process includes its reaction with triethyl orthoformate, followed by catalysis to produce 1-ethoxy-1-propene. This intermediate is then further reacted to form 1,1,3,3-tetraethoxy-2-methylpropane, which upon reaction with hydrazine, yields 4-methylpyrazole. google.comgoogle.com

A general one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Furthermore, the synthesis of 3,4,5-trisubstituted pyrazoles can be achieved through a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. nih.gov

Once the pyrazole ring is formed, it must be functionalized to prepare it for coupling. This typically involves introducing a leaving group, such as a halogen, or a reactive moiety like a boronic acid. These functionalized pyrazoles are known as synthons.

Halogenated pyrazoles are common precursors for cross-coupling reactions. researchgate.net For example, 4-bromo-3,5-dinitro-1H-pyrazole has been utilized as a key intermediate for Suzuki-Miyaura coupling reactions. rsc.org The choice of halogen (Cl, Br, or I) is crucial, as bromo and chloro derivatives have shown superiority over iodo-pyrazoles in certain Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. researchgate.net

In addition to halogenation, pyrazoles can be converted into other synthons. For instance, pyrazole-based hydrazonoyl halides can be used in 1,3-dipolar cycloaddition reactions to build the bipyrazole system. benthambooks.com

Direct Synthesis Routes to Bipyrazole Systems

The direct linkage of two pyrazole rings, or a pyrazole and another aromatic system, is most effectively achieved through metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical and powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, and is a key strategy for linking a pyrazole nitrogen to an aryl or heteroaryl carbon. capes.gov.brorganic-chemistry.org This copper-catalyzed reaction typically involves coupling an aryl halide with a nucleophile, which in this context would be a pyrazole. organic-chemistry.org

Recent advancements have introduced the use of bidentate ligands, which allow the reaction to proceed under milder conditions and with greater tolerance for sensitive functional groups. acs.org The mechanism is thought to involve a catalytic cycle where copper undergoes oxidation to Cu(III). organic-chemistry.org While classical Ullmann reactions required high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper complexes, making the process more efficient and versatile for synthesizing complex molecules like bipyrazoles. acs.orgnih.gov

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| Aryl Halide, N-Nucleophile | Copper (Cu) | High Temperature (~200 °C) | Biaryl | Varies | organic-chemistry.org |

| Aryl Halide, N-Nucleophile | Cu(I) with Bidentate Ligands | Milder Temperature | Biaryl | Improved | acs.org |

| Iodoarene, Phenol | Cu(I) with Anionic Ligands | DMSO | Biaryl Ether | - | nih.gov |

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method primarily used for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and a halide or triflate. While it can be used to create C-C linked bipyrazoles, it is also extensively employed for the functionalization of pre-formed pyrazole rings, which is a critical step in synthesizing complex derivatives. researchgate.net

This method allows for the introduction of a wide range of aryl, heteroaryl, and styryl groups onto the pyrazole core. rsc.org For instance, the coupling of halogenated aminopyrazoles with various boronic acids has been successfully developed. researchgate.net The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of palladium catalyst and ligands. The development of advanced pre-catalysts and bulky phosphine (B1218219) ligands has significantly broadened the scope of this reaction, enabling the coupling of previously problematic substrates, such as pyrazoles with unprotected NH groups. researchgate.netnih.gov

| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd catalyst | Typical Suzuki-Miyaura | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93% | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | XPhos Pd G2 | - | 4-Substituted-3,5-dinitropyrazole | - | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | Microwave irradiation | C3-arylated pyrazolo[1,5-a]pyrimidin-5-one | Varies | nih.gov |

| Halogenated pyrazole | Aryl boronic acid | Pd(PPh3)4 / Na2CO3 | 1,4-dioxane:H2O, 90°C | Functionalized pyrazole | Varies | researchgate.net |

Cyclocondensation and Annulation Strategies

Cyclocondensation reactions represent a fundamental and widely utilized platform for the synthesis of pyrazole and bipyrazole systems. researchgate.net These reactions typically involve the formation of the pyrazole ring from acyclic precursors containing the necessary nitrogen and carbon atoms. Annulation, the formation of a new ring onto a pre-existing one, also provides a powerful route to fused and linked heterocyclic systems.

One direct approach to substituted 3,4'-bipyrazoles involves the reaction of a pyran-2,4-dione with arylhydrazines. mdpi.com This method, conducted under thermal conditions in methanol, provides the bipyrazole core in high yields without the need for a catalyst. The substitution pattern of the resulting bipyrazole is dictated by the choice of the starting arylhydrazine. mdpi.com To synthesize the target compound, 2-Methyl-1'H,2H-3,4'-bipyrazole, methylhydrazine would be used in place of arylhydrazine.

Another prominent cyclocondensation strategy employs the reaction of chalcone-like precursors with a hydrazine source. For instance, cycloaddition reactions between 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones and thiosemicarbazide (B42300) lead to the formation of reduced 3,4'-bipyrazoles. nih.gov Subsequent modification of these intermediates can yield a variety of substituted bipyrazoles.

Annulation reactions, particularly [3+2] cycloadditions, are also pivotal in pyrazole synthesis. rsc.orgchim.it These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring. For example, a stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed for the synthesis of novel pyrazole fused spiroketals. rsc.org Such strategies can be conceptually extended to the synthesis of bipyrazole systems by using appropriately functionalized pyrazole-containing starting materials.

Table 1: Examples of Cyclocondensation/Annulation for 3,4'-Bipyrazole Derivatives

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyran-2,4-dione, Phenylhydrazine | Methanol, Reflux, 4h | 1',3,5-triphenyl-1'H,2H-3,4'-bipyrazol-5-ol | High | mdpi.com |

| Pyran-2,4-dione, 4-Chlorophenylhydrazine HCl | Methanol, Reflux, 4h | 1'-(4-chlorophenyl)-5-(4-chlorophenyl)-3-phenyl-1'H,2H-3,4'-bipyrazol-5-ol | High | mdpi.com |

| 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones, Thiosemicarbazide | Cycloaddition | Reduced 3,4′-bipyrazole-2-carbothioamides | Not specified | nih.gov |

| 4-Bromo pyrazolones, Benzofuran-derived azadienes | Base, (3+2) Annulation | Pyrazole fused spiroketals | Not specified | rsc.org |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. beilstein-journals.org

A notable example for the synthesis of bipyrazole derivatives is a one-pot, catalyst-free, three-component reaction involving arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, and aroylphenylhydrazone derivatives. tandfonline.com This reaction, performed in ethanol (B145695), a green solvent, proceeds under neutral conditions and affords the products in high yields, which can be easily isolated by filtration. tandfonline.com The modularity of this MCR allows for the variation of substituents on the resulting bipyrazole scaffold by simply changing the starting components.

The GBB (Groebke–Blackburn–Bienaymé) reaction, an isocyanide-based MCR, is another versatile method for generating fused heterocyclic systems. While typically used for imidazofused scaffolds, variations of this reaction can lead to other heterocyclic cores which can be precursors for bipyrazole synthesis. nih.gov

Table 2: Multi-Component Synthesis of Bipyrazole Derivatives

| Components | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxals, 3-Methyl-1H-pyrazol-4(5H)-one, Aroylphenylhydrazones | Ethanol, Neutral | Substituted Bipyrazoles | High | tandfonline.com |

| 5-Aminopyrazoles, Azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | Not specified | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Achieving the desired connectivity and spatial arrangement of atoms is a critical challenge in the synthesis of complex molecules like substituted bipyrazoles. Control over regioselectivity (the orientation of bond formation) and stereoselectivity (the formation of a specific stereoisomer) is paramount.

Control of Substitution Patterns

The substitution pattern on the bipyrazole ring system is largely determined by the choice of starting materials. For instance, in cyclocondensation reactions, the substituents on the hydrazine and the dicarbonyl compound will be incorporated into the final pyrazole ring.

A highly regioselective synthesis of 1,4'-bipyrazoles has been achieved through the cyclocondensation of β-dimethylaminoenones with various hydrazines, including hydrazine monohydrate and substituted hydrazine hydrochlorides. researchgate.netosti.gov The regiochemistry of the products was unambiguously determined using X-ray diffraction techniques. researchgate.net Similarly, the reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine can be controlled to produce either 3,4- or 4,5-disubstituted N-methylpyrazoles by the addition or absence of an acid, demonstrating a powerful method for controlling regiochemical outcomes. nih.gov

For the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a highly regioselective 1,3-dipolar cycloaddition reaction has been developed. nih.gov The regiochemistry of the resulting products was confirmed through detailed NMR studies. nih.gov These principles of controlling substitution can be applied to the synthesis of specifically substituted 3,4'-bipyrazoles, including the target this compound, by selecting the appropriate pyrazole-containing precursors and reaction conditions.

Table 3: Regioselective Synthesis of Substituted Pyrazoles/Bipyrazoles

| Method | Starting Materials | Key Factor for Regiocontrol | Product | Reference |

|---|---|---|---|---|

| Cyclocondensation | β-Dimethylaminoenones, Hydrazines | Inherent reactivity of starting materials | 1,4'-Bipyrazoles | researchgate.netosti.gov |

| One-pot reaction | 4-Acyl-1H-pyrrole-2,3-diones, Methylhydrazine | Presence/absence of acid | 3,4- or 4,5-disubstituted N-methylpyrazoles | nih.gov |

| 1,3-Dipolar Cycloaddition | Enaminones, Hydrazonyl chlorides | Reaction conditions and substrate choice | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

Diastereomeric and Enantiomeric Considerations

When chiral centers are present in the bipyrazole molecule, the formation of stereoisomers (enantiomers and diastereomers) becomes a key consideration. The development of asymmetric synthetic methods to control the formation of a single desired stereoisomer is a major area of research.

An asymmetric synthesis of chiral pyrazole derivatives has been reported where a chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is used to introduce chirality. nih.gov The key steps involve the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, followed by further transformations to construct the pyrazole ring. nih.gov

The use of chiral catalysts is another powerful strategy. For example, novel C2-symmetric bipyridine-N,N'-dioxide catalysts have been developed for the highly enantioselective Michael addition/cyclization of 5-amino pyrazoles with α,β-unsaturated 2-acyl imidazoles, affording chiral pyrazolo[3,4-b]pyridine analogues in high yields and enantioselectivities. chemrxiv.org Furthermore, enantioselective phase transfer organocatalysis has been successfully applied to the synthesis of chiral pyrazolines, which are valuable precursors for various bioactive molecules. nih.gov

These stereoselective strategies provide a foundation for the synthesis of enantiomerically pure 3,4'-bipyrazole derivatives, which is particularly important for pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Table 4: Enantioselective Synthesis of Chiral Pyrazole Derivatives

| Strategy | Key Chiral Source | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | tert-Butanesulfinamide | Addition to chiral imine | Chiral pyrazole derivatives | 100% ee | nih.gov |

| Chiral Catalyst | C2-symmetric bipyridine-N,N'-dioxides/Ni(OTf)2 | Michael addition/Cyclization | Chiral 1H-pyrazolo[3,4-b]pyridine analogues | up to 99% ee | chemrxiv.org |

| Organocatalysis | Phase transfer catalyst | Michael addition | Chiral pyrazolines | Not specified | nih.gov |

| Chiral Catalyst | Squaramide catalyst | Michael addition | Chiral pyrazolone (B3327878) ketoester derivatives | up to 96% ee | rsc.org |

Iii. Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecular framework, functional groups, and elemental composition of 2-Methyl-1'H,2H-3,4'-bipyrazole.

Advanced Nuclear Magnetic Resonance Spectroscopy for Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. However, for a complete and unambiguous assignment of all signals, especially in complex molecules like bipyrazoles, advanced multi-dimensional NMR techniques are indispensable. ipb.pt

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out the spin systems within the molecule, for instance, identifying adjacent protons on the pyrazole (B372694) rings.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments reveal one-bond correlations between protons and directly attached carbons. columbia.edulibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of carbon resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment is key to assembling the complete molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). emerypharma.com For this compound, HMBC is instrumental in identifying the connectivity between the two pyrazole rings and the position of the methyl group. For example, correlations would be expected between the methyl protons and the carbons of the pyrazole ring to which it is attached. The inability to distinguish two-bond from long-range HMBC correlations has historically impeded NMR structure elucidation. nih.gov

The combined interpretation of these 2D NMR spectra allows for the unequivocal assignment of all proton and carbon signals of this compound, confirming the proposed structure.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

For this compound, key vibrational modes would include:

N-H stretching: The N-H bond in the pyrazole ring will exhibit a characteristic stretching vibration.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear in distinct regions of the spectrum.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pyrazole rings are also characteristic.

Ring breathing modes: The entire pyrazole ring can undergo collective vibrations, which are often observable in the Raman spectrum.

A detailed analysis of the IR and Raman spectra can confirm the presence of the pyrazole rings and the methyl group. nih.gov Differences in the spectra of different polymorphic forms can also be used to identify and quantify them. americanpharmaceuticalreview.com

Table 1: Selected Vibrational Modes for Bipyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3100 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=N Stretching | 1600 - 1690 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also be analyzed to confirm the presence of the pyrazole and methyl fragments.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. miamioh.edu By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₇H₈N₄, the molecular formula of this compound can be unequivocally confirmed. researchgate.net

Single-Crystal X-ray Diffraction Studies

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. The resulting crystal structure would show the relative orientation of the two pyrazole rings and the conformation of the methyl group. The analysis of the crystal packing would also provide insights into the supramolecular assembly of the molecules in the solid state. In some cases, compounds with similar core structures have been shown to crystallize in triclinic or monoclinic crystal systems. mdpi.commdpi.com

Table 2: Crystallographic Data for a Representative Bipyrazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Note: This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is provided for illustrative purposes. mdpi.com The actual crystallographic data for this compound may differ.

In-depth Structural Analysis of this compound Remains Elusive in Publicly Available Research

The structural characteristics of bipyrazole derivatives are of considerable interest in fields such as coordination chemistry and materials science due to their versatile roles as ligands and building blocks for supramolecular assemblies. However, the specific substitution pattern of a methyl group at the 2-position of one pyrazole ring and the 3,4'-linkage between the two pyrazole rings creates a unique molecule for which dedicated structural studies appear to be unpublished or not indexed in major databases.

Detailed solid-state analysis relies on experimental techniques like single-crystal X-ray diffraction. The resulting data allows for the precise determination of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystalline state. Furthermore, this data is essential for analyzing the intricate network of intermolecular forces, such as hydrogen bonds and π-π stacking, that govern how molecules arrange themselves in a crystal lattice. The conditions under which a compound is crystallized can also influence its solid-state structure, potentially leading to the formation of different polymorphs with distinct physical properties. iucr.org

Unfortunately, without specific crystallographic data for this compound, a detailed discussion of its solid-state behavior according to the requested outline cannot be provided. The synthesis and crystallization of this compound would be a necessary first step to enable such an analysis. iucr.orgnih.govrsc.orgmdpi.commdpi.comresearchgate.net

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular properties based on the principles of quantum mechanics. nih.gov These calculations are instrumental in elucidating the behavior of complex heterocyclic systems.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. stuba.sk A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For bipyrazole systems, the distribution of electron density in the HOMO and LUMO is typically spread across the π-conjugated framework of the two pyrazole (B372694) rings. Substituents on the rings can significantly alter the energies and distribution of these orbitals. researchgate.net For instance, the position of the methyl group and the linkage between the rings in 2-Methyl-1'H,2H-3,4'-bipyrazole would be expected to influence its electronic properties compared to other isomers or substituted bipyrazoles. stuba.skresearchgate.net A molecular orbital analysis would reveal the specific contributions of each atom to the frontier orbitals, highlighting the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations for a Hypothetical Bipyrazole Derivative This table illustrates the type of data generated from electronic structure calculations. Values are hypothetical and for illustrative purposes only.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment (μ) | 3.2 D | Measures the polarity of the molecule. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

Quantum chemical calculations are employed to determine the most stable three-dimensional structure of a molecule through a process called geometry optimization or energy minimization. This computational procedure systematically alters the molecule's geometry to find the arrangement with the lowest possible potential energy. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wave function. nih.govmdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.

DFT calculations are highly effective in predicting various spectroscopic properties. Theoretical vibrational spectra (FT-IR) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com These theoretical spectra can help confirm the structure of a synthesized compound and provide insight into its electronic transitions (e.g., π→π* or n→π* transitions). For complex molecules like pyrazolopyranopyrimidines, a good correlation between predicted and experimental spectra has been demonstrated. tandfonline.com

DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. orgsyn.org

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For this compound, DFT could be used to study various reactions, such as alkylation or electrophilic substitution. For instance, in related pyrazoles, lithiation has been shown to occur at specific positions depending on the substituents, a process that can be modeled computationally. cdnsciencepub.com DFT calculations can clarify the regioselectivity of such reactions by comparing the activation energies for different possible reaction pathways.

Molecular Dynamics Simulations

While quantum chemical calculations typically model a single molecule in a vacuum (or with a simplified solvent model), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule in a more realistic environment. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org

For this compound, MD simulations could be used to:

Study Solvation: Analyze how the molecule interacts with solvent molecules, such as water or organic solvents, and determine its preferred solvation structure.

Investigate Conformational Dynamics: Observe how the molecule flexes and changes its shape over time, including the rotation around the bond connecting the two pyrazole rings.

Analyze Intermolecular Interactions: Simulate a system with multiple bipyrazole molecules to understand how they interact with each other, which can provide insights into properties like aggregation or crystal packing. mdpi.com

MD simulations provide a dynamic picture that complements the static information from quantum calculations, offering a more complete understanding of the molecule's behavior in a condensed phase. rsc.org

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling has become an indispensable tool in SAR, allowing for the prediction of activity and the rational design of more potent and selective molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr

The process begins by aligning a set of known active molecules to identify their common chemical features. This generates a 3D pharmacophore model, which essentially serves as a template for the ideal ligand. This model can then be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.comyoutube.com For pyrazole-based compounds, pharmacophore models have been successfully used to design selective inhibitors for various targets. For example, a 3D-QSAR based pharmacophore hypothesis was instrumental in developing selective dopamine (B1211576) D3 receptor agonists based on a pyrazole scaffold. nih.gov The model revealed that the sp2-hybridized nitrogen atoms of the pyrazole ring were critical pharmacophoric elements for receptor binding. nih.gov

Table 1: Common Pharmacophoric Features Identified in Pyrazole-Based Ligands for Various Targets

| Feature Type | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | Typically nitrogen atoms in the pyrazole ring. | Forms hydrogen bonds with amino acid residues like Ser, Thr, Asn in the target's active site. |

| Hydrogen Bond Donor | N-H group on an unsubstituted pyrazole ring. | Donates a hydrogen bond to backbone carbonyls or acidic residues like Asp, Glu. |

| Aromatic Ring | The pyrazole ring itself or phenyl substituents. | Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

| Hydrophobic Center | Methyl groups or other alkyl substituents. | Occupies hydrophobic pockets within the binding site, contributing to affinity. |

| Positive/Negative Ionizable | Charged substituents. | Forms salt bridges or electrostatic interactions with charged residues in the receptor. |

This table represents a generalized summary based on common findings in pharmacophore studies of pyrazole derivatives and is not specific to this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is invaluable for understanding the molecular basis of a ligand's activity and for virtual screening. The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. rsc.org

Docking studies on pyrazole derivatives have provided crucial mechanistic insights for various therapeutic targets. For instance, docking of 1H-pyrazole derivatives into the ATP-binding site of receptor tyrosine kinases like VEGFR-2 revealed key hydrogen bond interactions and hydrophobic contacts that govern their inhibitory activity. nih.gov The results can guide the modification of the pyrazole scaffold to enhance these interactions and improve potency. For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have used docking to understand their binding to microbial enzymes, helping to explain their antimicrobial effects.

Table 2: Example Docking Results for Pyrazole Derivatives Against Various Protein Targets

| Compound/Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazole carboxamide (2b) | CDK2 (2VTO) | -10.35 | - | nih.gov |

| Pyrazole derivative (1b) | VEGFR-2 (2QU5) | -10.09 | - | nih.gov |

| Novel pyrazole derivative (3) | E. coli peptide deformylase | -8.7 | GluA95, LeuA91, IleA86 | rsc.org |

| Pyrazolotriazolopyrimidine (12) | Topoisomerase II (3QX3) | - | - | ekb.eg |

| Pyrazole-containing imide (A2) | Hsp90α (1UYK) | - | - | nih.gov |

Note: The data presented are for various pyrazole derivatives as reported in the cited literature and are intended to illustrate the application of docking simulations. Docking scores are method-dependent and not directly comparable across different studies. A hyphen (-) indicates the data was not specified in the source.

These computational approaches, from molecular dynamics to SAR and docking, provide a powerful framework for investigating the properties of this compound and its analogues at the molecular level, accelerating the discovery and development of new functional molecules.

V. Reactivity and Functionalization of 2 Methyl 1 H,2h 3,4 Bipyrazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzene, the reaction proceeds through the attack of an electrophile on the electron-rich π system, forming a cationic intermediate (arenium ion or σ-complex), followed by deprotonation to restore aromaticity. chemistrysteps.comlibretexts.org The rate and regioselectivity of EAS are highly dependent on the substituents already present on the ring. savemyexams.com

For pyrazole (B372694) systems, the situation is more complex due to the presence of two nitrogen atoms, which are basic and can be protonated or coordinate to Lewis acids, thereby deactivating the ring towards electrophilic attack. The pyrazole ring is generally considered electron-rich, but less so than pyrrole. The N-methyl group on one of the pyrazole rings in 2-Methyl-1'H,2H-3,4'-bipyrazole is an activating group, directing electrophilic attack to the ortho and para positions. The other pyrazole ring contains an N-H proton, which can be removed under basic conditions, leading to an anionic species with enhanced reactivity towards electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgresearchgate.net For this compound, these reactions would be expected to occur on the carbon atoms of the pyrazole rings, with the position of substitution influenced by the directing effects of the methyl group and the other pyrazole ring. For instance, nitration of toluene (B28343) (methylbenzene) is significantly faster than that of benzene, highlighting the activating effect of the methyl group. savemyexams.com

A key challenge in the electrophilic substitution of bipyrazoles is controlling the regioselectivity, as multiple positions on both rings are potentially reactive. The reaction conditions, particularly the nature of the electrophile and the use of catalysts, would play a crucial role in determining the outcome of the substitution. chemistrysteps.com

Table 1: General Conditions for Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Catalyst |

| Nitration | HNO₃ | NO₂⁺ | H₂SO₄ |

| Halogenation | Br₂, Cl₂ | Br⁺, Cl⁺ | FeBr₃, FeCl₃ |

| Sulfonation | SO₃ | SO₃ | H₂SO₄ |

| Friedel-Crafts Alkylation | R-Cl | R⁺ | AlCl₃ |

| Friedel-Crafts Acylation | R-COCl | RCO⁺ | AlCl₃ |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the attack of a nucleophile on an electron-deficient center, leading to the displacement of a leaving group. gacariyalur.ac.in In the context of aromatic systems, nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

For this compound, direct nucleophilic substitution on the unsubstituted pyrazole rings is generally difficult due to their electron-rich nature. However, if the bipyrazole system is appropriately functionalized with a good leaving group (e.g., a halogen) at a suitable position, nucleophilic substitution can occur. The rate of such reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. gacariyalur.ac.in

An alternative pathway for nucleophilic substitution is the SN1 mechanism, which involves the formation of a carbocation intermediate. This is less common for aromatic systems but can occur under specific conditions. masterorganicchemistry.com The SN2 mechanism, a one-step process, is also a possibility, particularly if the leaving group is attached to a carbon atom that is accessible to the nucleophile. masterorganicchemistry.com

In a study on a different heterocyclic system, 1-methoxy-6-nitroindole-3-carbaldehyde was shown to undergo nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp This suggests that with appropriate activation, such as the introduction of electron-withdrawing groups, the pyrazole rings in this compound could be made susceptible to nucleophilic attack.

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed reactions, particularly C-H functionalization, have emerged as powerful tools for the direct introduction of new bonds into heterocyclic compounds. rsc.orgacs.org These methods offer advantages over traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.org For pyrazoles, various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze C-C and C-heteroatom bond formation. rsc.orgsioc-journal.cn

One common strategy involves the use of a directing group to guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. sioc-journal.cn In the case of this compound, the nitrogen atoms of the pyrazole rings could potentially act as directing groups. Transition metal-catalyzed reactions such as arylation, alkylation, and olefination could be envisioned on the bipyrazole core. acs.org

For example, a review on the transition-metal-catalyzed C-alkylation of methyl heteroarenes with alcohols highlights the use of various catalysts based on Ir, Pt, Ru, Ni, Co, Fe, and Mn. mdpi.com This auto-transfer hydrogenative (ATH) reaction proceeds through dehydrogenation of the alcohol, condensation with the heteroarene, and subsequent hydrogenation. mdpi.com Such a strategy could potentially be applied to the methyl group of this compound for chain elongation.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Heterocycles

| Reaction Type | Catalyst | Reactants | Product | Reference |

| C-H Arylation | Pd(OAc)₂ | Diarylmethylamines, Boronic esters | Arylated diarylmethylamines | snnu.edu.cn |

| C-H Alkylation | Rh(III) complex | Diarylmethylamines, Diazomalonates | 1,4-Dihydroisoquinolin-3(2H)-ones | snnu.edu.cn |

| C-Alkylation (ATH) | Co-complex | Methyl N-heteroarenes, Primary alcohols | Alkylated N-heteroarenes | mdpi.com |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The pyrazole ring itself can be synthesized through [3+2] cycloaddition reactions, for instance, between a nitrile imine and an alkyne. nih.govresearchgate.net While this compound is already a stable aromatic system, its constituent pyrazole rings could potentially participate in cycloaddition reactions under certain conditions, leading to more complex fused heterocyclic systems.

A more common approach involving cycloaddition is the synthesis of bipyrazole derivatives themselves. For example, reduced 3,4'-bipyrazoles have been synthesized through the cyclocondensation of chalcone-like precursors with hydrazine (B178648). nih.gov The synthesis of substituted 3,4'-bipyrazoles has also been achieved from the reaction of pyran-2,4-dione with aryl hydrazines. mdpi.comresearchgate.net

Furthermore, the pyrazole nucleus can be constructed via 1,3-dipolar cycloaddition of diazo compounds with alkynes. researchgate.net This methodology could be employed to synthesize precursors that can then be used to build the bipyrazole framework. Annulation reactions, where a new ring is fused onto an existing one, are also a viable strategy. For instance, formal (2+3) cycloaddition reactions between pyridinium (B92312) 1,4-zwitterions and hydrazonoyl chlorides have been used to synthesize fully substituted pyrazoles. nih.gov

Derivatization Strategies for Structural Modulation

The structural modulation of this compound can be achieved through various derivatization strategies to access a diverse range of analogues with potentially different properties. A key approach is the introduction of functional groups that can then be further manipulated.

One such strategy involves the chemoselective bromination of a bipyrazole core, followed by Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents. This has been successfully applied to pyrazolo[3,4-c]pyrazoles. nih.gov This two-step sequence allows for significant structural diversification.

Another approach is the direct synthesis of substituted bipyrazoles. As mentioned earlier, the reaction of pyran-2,4-dione with different aryl hydrazines can lead to a variety of substituted 3,4'-bipyrazoles. mdpi.comresearchgate.net By choosing the appropriate starting materials, a library of derivatives can be generated.

The N-H proton on one of the pyrazole rings of this compound offers another handle for derivatization. Alkylation or acylation at this position would lead to a range of N-substituted derivatives, further expanding the accessible chemical space.

Vi. Coordination Chemistry and Supramolecular Assembly Applications

2-Methyl-1'H,2H-3,4'-bipyrazole as a Ligand in Metal Complexes

The nitrogen-containing heterocyclic system of bipyrazoles makes them excellent chelating agents for a variety of metal ions. researchgate.netresearchgate.net The presence of two linked pyrazole (B372694) rings, each with both a pyridine-type (sp²-hybridized) and a pyrrole-type (N-H) nitrogen atom, provides multiple potential coordination sites. nih.gov This versatility allows for the construction of coordination compounds with diverse topologies and applications in fields such as catalysis and materials science. researchgate.netacademicjournals.org

The coordination behavior of bipyrazole ligands is highly adaptable. Depending on the metal ion, reaction conditions, and the specific substitution pattern on the bipyrazole core, these ligands can adopt several binding modes. Pyrazoles can coordinate as neutral monodentate ligands or, upon deprotonation of the N-H group, as mono-anionic bridging ligands. researchgate.net

In complexes involving 3,4'-bipyrazole derivatives, the ligand often acts as a bidentate or bridging linker, connecting two different metal centers. researchgate.net This bridging is typically facilitated by the pyridine-type nitrogen atoms on each of the two pyrazole rings. For instance, in coordination polymers, bipyrazole units can connect metal atoms over distances of 9.5 to 10.3 Å. researchgate.net

The coordination geometry around the metal center is influenced by the ligand itself, the chosen metal ion, and the presence of co-ligands or counter-anions. researchgate.net Transition metal complexes with pyrazole-based ligands have been shown to exhibit various geometries, including tetrahedral, square planar, and octahedral configurations. jocpr.comuobaghdad.edu.iq For example, in a dinuclear copper(II) complex with a substituted pyrazole acetamide (B32628) ligand, the metal center can adopt a coordination sphere completed by solvent molecules like ethanol (B145695). nih.gov Similarly, cadmium(II) has been observed to form complexes where the coordination sphere is filled by chloride anions, resulting in a distinct geometry. nih.gov

Table 1: Examples of Coordination Geometries in Pyrazole-Based Metal Complexes

| Metal Ion | Ancillary Ligands/Anions | Observed Geometry | Reference |

|---|---|---|---|

| Ni(II) | Cl⁻ | Tetrahedral | jocpr.com |

| Cu(II) | Cl⁻ | Square Planar | jocpr.com |

| Cr(III) | H₂O, Cl⁻ | Octahedral | uobaghdad.edu.iq |

| Fe(III) | H₂O, Cl⁻ | Octahedral | uobaghdad.edu.iq |

| Cd(II) | L¹, Cl⁻ | Distorted Octahedral | nih.gov |

| Cu(II) | L¹, C₂H₅OH, NO₃⁻ | Distorted Octahedral | nih.gov |

L¹ refers to N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

The synthesis of metal complexes with bipyrazole ligands is typically achieved through self-assembly processes in solution. mdpi.com These methods often involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the pyrazole-based ligand in a suitable solvent, such as ethanol or methanol. academicjournals.orguobaghdad.edu.iq The resulting products can be discrete mononuclear or polynuclear complexes, or they can extend into one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com

Coordination polymers (CPs) are a significant class of materials formed from bipyrazole ligands, where the ligand bridges metal ions to create an infinite framework. mdpi.com The synthesis of reduced 3,4'-bipyrazoles can be achieved through multi-step reactions, starting from precursors like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which undergo cyclocondensation reactions with hydrazine (B178648). nih.gov These resulting bipyrazole units can then be used to construct coordination polymers with various transition metals. researchgate.net For example, silver(I) has been shown to form one-dimensional coordination polymers with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, where the final structure is dependent on the counter-anion present (e.g., CF₃CO₂⁻ or CF₃SO₃⁻). mdpi.com Similarly, cadmium(II) and copper(II) have been used to create both 1D and 2D coordination polymers with this ligand. researchgate.net

The electronic properties of the metal center in a coordination complex are significantly influenced by the surrounding ligands, an effect described by ligand field theory. The bipyrazole ligand, with its nitrogen donor atoms, interacts with the d-orbitals of the transition metal, causing them to split in energy. The magnitude of this splitting (Δ) and the reduction of inter-electron repulsion (the nephelauxetic effect) can dictate the magnetic and spectroscopic properties of the complex. acs.org

By changing the ligands coordinated to a metal center, it is possible to modulate the ligand field strength and, consequently, the spin state of the complex. For instance, replacing weak-field ligands like tetrahydrofuran (B95107) (THF) with stronger σ-donating ligands such as pyridine (B92270) can reduce the ground state spin of an iron complex and induce temperature-dependent magnetic behavior. rsc.org In complexes with pyrazole-type ligands, the magnetic moment values can confirm the geometry and spin state; high-spin states are often observed with weak-field ligands in octahedral or tetrahedral geometries. acs.org The ligand field parameters, including the Racah parameter (B) and crystal field stabilization energy (10Dq), can be calculated from the electronic spectra (UV-Vis) of the complexes and provide quantitative insight into the metal-ligand interactions. acs.org

Supramolecular Interactions in Coordination Architectures

Beyond the primary coordination bonds between the ligand and metal, weaker non-covalent interactions play a crucial role in defining the final solid-state structure. wikipedia.org These interactions, including hydrogen bonding and π-π stacking, guide the assembly of individual complexes into well-defined, higher-order supramolecular architectures. nih.gov

Supramolecular chemistry relies on the principle of molecular self-assembly, where molecules spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. wikipedia.org In the context of this compound complexes, self-assembly governs how the coordination units pack in the solid state. nih.gov The formation of coordination polymers is a prime example of self-assembly, where metal ions and organic linkers connect to form extended networks. mdpi.com The final topology of these networks—whether they are 1D chains, 2D layers, or 3D frameworks—is directed by the interplay of coordination geometry and stabilizing supramolecular forces. researchgate.netacs.org

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org For bipyrazole-based systems, hydrogen bonding and π-π stacking are the dominant forces used to engineer crystal packing.

Table 2: Common Supramolecular Interactions in Bipyrazole Derivatives

| Interaction Type | Donor | Acceptor | Common Resulting Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N (pyrazole) | Chains, Rings | researchgate.netiucr.org |

| Hydrogen Bond | O-H (water) | N (pyrazole) | Ribbons, Sheets | nih.gov |

| Hydrogen Bond | C-H | O (carbonyl/anion) | Sheets, Networks | nih.gov |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Layered Structures | nih.govconicet.gov.ar |

| C-H···π Interaction | C-H | Arene Ring | Dimers, Chains | iucr.org |

Applications in Catalysis

The versatility of pyrazole-containing ligands makes them attractive for the development of a wide range of catalytic systems. Their electronic properties and steric hindrance can be readily tuned by introducing various substituents on the pyrazole rings, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. nih.gov

The design of bipyrazole ligands for catalysis focuses on modulating their steric and electronic properties to optimize the performance of the metal center. Key aspects of the design of pyrazole-based ligands for catalytic applications include:

Steric Hindrance: The introduction of bulky substituents on the pyrazole rings can create a specific coordination environment around the metal center. This steric bulk can influence substrate selectivity and prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. For instance, bulky pyrazole-based ligands have been shown to stabilize active Pd(0) species in cross-coupling reactions. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the pyrazole rings directly impacts the electron density at the metal center. This, in turn, affects the catalytic activity. For example, in oxidation catalysis, the electronic properties of the ligand can influence the redox potential of the metal complex, which is a key factor in its catalytic efficiency. rsc.org

Chelate Ring Size: In bidentate ligands like bipyrazoles, the linkage between the two pyrazole rings determines the size of the chelate ring formed upon coordination to a metal. The stability of the resulting metal complex is influenced by the chelate ring size, with five-membered rings often being more stable than six-membered rings.

Hemilability: The coordination of one of the pyrazole rings can be reversible, a property known as hemilability. This dynamic behavior can be crucial in catalytic cycles, where the dissociation of one of the donor atoms can open up a coordination site for substrate binding. acs.org

The synthesis of asymmetrically substituted bipyrazoles allows for fine-tuning of the ligand properties, which can be beneficial for achieving high selectivity in asymmetric catalysis.

Complexes of bipyrazole and related pyrazole derivatives have demonstrated catalytic activity in a variety of important organic transformations.

Cross-Coupling Reactions: Palladium complexes bearing pyrazole-based ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. nih.gov The steric and electronic properties of the pyrazole ligands play a significant role in the efficiency of these catalytic systems. For example, palladium complexes with bulky pyrazole ligands have shown high activity in the coupling of aryl bromides with phenylboronic acid. nih.gov Nickel complexes with bipyridine ligands, which are structurally related to bipyrazoles, have also been extensively studied for cross-electrophile coupling reactions. nih.gov

Interactive Data Table: Catalytic Activity of a Palladium Complex with a Bulky Bis(pyrazolyl) Ligand in Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Bromobenzene | Phenylboronic acid | 0.33 | 140 | 4 | 98 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 0.33 | 140 | 4 | 95 |

| 3 | 4-Bromoanisole | Phenylboronic acid | 0.33 | 140 | 4 | 92 |

| 4 | 4-Bromobenzonitrile | Phenylboronic acid | 0.33 | 140 | 4 | >99 |

Data is for a related bulky bis(pyrazolyl)palladium(II) complex and is intended to be illustrative of the potential catalytic activity of bipyrazole systems. nih.gov

Oxidation Reactions: Copper complexes with pyrazole-based ligands have shown significant promise as catalysts for oxidation reactions. rsc.orgclockss.org These complexes can mimic the active sites of metalloenzymes and catalyze the oxidation of various substrates. For example, in-situ prepared copper(II) complexes of C,C-linked functionalized bipyrazoles have been shown to catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. clockss.org The catalytic activity is influenced by the nature of the counter-anion of the copper salt. clockss.org

Interactive Data Table: Catalytic Oxidation of 3,5-di-tert-butylcatechol by a Copper(II)-Bipyrazole Complex

| Entry | Copper(II) Salt | Reaction Rate (μmol·L⁻¹·min⁻¹) |

| 1 | Cu(MeCO₂)₂ | 9.58 |

| 2 | Cu(BF₄)₂ | 5.27 |

Data is for a related C,C-linked functionalized bipyrazole and is intended to be illustrative of the potential catalytic activity of bipyrazole systems. clockss.org

Polymerization Reactions: Titanium complexes with pyrazole ligands have been shown to act as effective catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. rsc.org The presence of the pyrazole ligand significantly enhances the catalytic activity compared to the titanium alkoxide alone. rsc.org

Vii. Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition Studies

Molecular Mechanisms of Inhibition

The inhibitory activity of pyrazole (B372694) derivatives, including compounds related to 2-Methyl-1'H,2H-3,4'-bipyrazole, has been a subject of significant research. These compounds are known to interact with various enzymes through different mechanisms. For instance, pyrazole and its derivatives have been shown to be competitive inhibitors of human liver alcohol dehydrogenase, where they compete with the substrate, ethanol (B145695). scispace.com The formation of a ternary complex between the enzyme, the coenzyme NAD+, and the pyrazole inhibitor is a key aspect of this inhibition. scispace.com

In the context of metalloproteases, such as meprins, pyrazole-based inhibitors have demonstrated high potency. nih.gov The inhibitory mechanism often involves the interaction of the pyrazole core and its substituents with the active site of the enzyme. nih.gov Similarly, for cyclooxygenase (COX) enzymes, the mechanism can range from competitive and rapidly reversible inhibition to time-dependent, functionally irreversible inhibition. acs.org This time-dependent inhibition often involves a two-step mechanism: an initial rapid, reversible binding followed by a slower, conformational change in the enzyme-inhibitor complex. acs.org

Furthermore, some pyrazole-containing compounds, like BIP-4, act as competitive inhibitors by binding to the substrate-binding site of enzymes such as inositol-trisphosphate 3-kinase-A (InsP3Kinase-A). nih.gov Mutagenesis studies have suggested that specific functional groups on the inhibitor molecule, such as nitro groups, compete for the binding of the natural substrate. nih.gov

Structure-Activity Relationships for Enzyme Binding

The relationship between the chemical structure of pyrazole derivatives and their enzyme inhibitory activity is a critical area of investigation for developing potent and selective inhibitors. For meprin α and β inhibitors, the substitution pattern on the pyrazole ring significantly influences their inhibitory potency. nih.gov For example, 3,5-diphenylpyrazole (B73989) derivatives have shown high inhibitory activity against meprin α. nih.gov

In the case of cyclooxygenase-2 (COX-2) inhibitors, structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the pyrazole core for effective binding to the enzyme's active site. tandfonline.com The presence of N1-, C3-, and C5-substituents, along with a substituted phenyl ring at the C5-position, are considered crucial for high-affinity binding. tandfonline.com The nature of these substituents, whether they are electron-donating or electron-withdrawing, can also modulate the inhibitory activity. researchgate.net For instance, the introduction of fluoro and methyl groups on bipyrazole derivatives has been shown to enhance their anti-inflammatory activity through COX inhibition. tandfonline.com

For inhibitors of human liver alcohol dehydrogenase, monosubstituted pyrazoles, such as 4-iodopyrazole (B32481) and 4-methylpyrazole, have been found to be more potent inhibitors than disubstituted or trisubstituted derivatives. scispace.com This suggests that the size and position of the substituent play a crucial role in the interaction with the enzyme's active site.

The following table summarizes the structure-activity relationships for enzyme binding of pyrazole derivatives:

| Enzyme Target | Key Structural Features for Enhanced Inhibition | Reference |

| Meprin α | 3,5-diphenylpyrazole core | nih.gov |

| Cyclooxygenase-2 (COX-2) | N1-, C3-, and C5-substituents; Substituted phenyl ring at C5-position | tandfonline.com |

| Human Liver Alcohol Dehydrogenase | Monosubstitution on the pyrazole ring (e.g., 4-iodo, 4-methyl) | scispace.com |

Receptor Binding and Modulation Mechanisms

The interaction of pyrazole-containing compounds with various receptors is a key aspect of their pharmacological activity. These compounds can act as modulators of receptor function, including as antagonists or allosteric modulators. For example, certain pyrazole derivatives have been investigated as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 2 (mGlu2). google.com Allosteric modulation offers a strategy for selectively targeting specific receptor subtypes, as the allosteric binding sites are often less conserved than the orthosteric sites. google.com

The binding of pyrazole derivatives to receptors can lead to the inhibition of downstream signaling pathways. For instance, abarelix, a synthetic decapeptide containing a pyrazole moiety, acts as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov This binding blocks the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which has therapeutic implications in hormone-dependent conditions. nih.gov

Cellular Pathway Modulation at the Molecular Level

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation)

Certain pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of specific cellular pathways. jpp.krakow.pl The induction of apoptosis is a key mechanism for the cytotoxic activity of many anti-cancer agents.

One of the primary pathways involved is the caspase cascade. Studies have shown that pyrazole derivatives can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, like caspase-3. jpp.krakow.plresearchgate.net Caspase-8 activation is often associated with the extrinsic apoptotic pathway, which is triggered by death receptors, while caspase-9 activation is a hallmark of the intrinsic, or mitochondrial, pathway. jpp.krakow.pl

The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), which is a key event in the execution of apoptosis. jpp.krakow.pl The cleavage of PARP-1 serves as a marker for caspase-3 activity and apoptosis. jpp.krakow.pl Furthermore, the expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 can be modulated by pyrazole compounds, further influencing the apoptotic process. jpp.krakow.pl

It is important to note that some cellular death processes induced by related compounds may be caspase-independent. For instance, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares some structural similarities with certain pyrazole metabolites, can induce a form of cell death that is not prevented by caspase inhibitors. nih.gov This alternative pathway may involve the nuclear translocation of apoptosis-inducing factor (AIF). nih.gov

The following table summarizes the key molecular events in apoptosis induction by certain pyrazole derivatives:

| Apoptotic Event | Observation | Reference |

| Caspase Activation | Increased cleavage of caspase-8, caspase-9, and caspase-3 | jpp.krakow.pl |

| PARP-1 Cleavage | Detection of the 89 kDa cleavage product of PARP-1 | jpp.krakow.pl |

| Bcl-2 Family Protein Modulation | Increased Bax levels and decreased Bcl-2 levels | jpp.krakow.pl |

Interaction with Biomolecules (e.g., DNA, Proteins)

The biological activity of pyrazole derivatives can also be attributed to their interactions with other essential biomolecules, such as DNA and various proteins. The ability of a compound to interact with DNA can have significant implications for cellular processes, including gene expression and DNA replication.

Some pyrazole-containing compounds have been shown to cause DNA damage, which can be a trigger for apoptosis. jpp.krakow.pl The specific nature of this interaction, whether it involves intercalation, groove binding, or covalent modification, is an area of active research.

Beyond DNA, pyrazole derivatives can bind to a variety of proteins. The binding of these compounds to proteins is often highly specific, driven by the three-dimensional structure of both the small molecule and the protein's binding pocket. nih.gov These interactions can be with enzymes, as discussed in the enzyme inhibition section, or with other proteins that play crucial roles in cellular signaling and structure. For example, methyl-CpG binding domain (MBD) proteins are a family of proteins that specifically recognize methylated DNA and are involved in gene silencing. nih.gov While not directly involving pyrazole, this illustrates the principle of specific protein-DNA recognition that can be modulated by small molecules.

Viii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of bipyrazole derivatives has seen considerable advancements, moving from classical condensation reactions to more sophisticated and efficient methodologies. researchgate.net Future research on 2-Methyl-1'H,2H-3,4'-bipyrazole is poised to leverage these modern synthetic strategies to develop novel, efficient, and sustainable synthetic pathways.

One promising direction is the refinement of one-pot, multi-component reactions. A recently reported catalyst-free, three-component reaction for synthesizing bipyrazole derivatives in ethanol (B145695) highlights a green and efficient approach. tandfonline.com Adapting such a method for the synthesis of this compound could offer high yields and operational simplicity. Future investigations could explore the scope of this reaction by varying the precursor materials to introduce diverse functionalities onto the bipyrazole core.

Microwave-assisted synthesis represents another key area for development. This technique has been shown to accelerate reaction times and improve yields in the formation of various heterocyclic compounds, including pyrazole (B372694) derivatives. rsc.org The application of microwave irradiation to the synthesis of this compound could lead to the rapid and efficient production of the target molecule and its derivatives.

Furthermore, the development of synthetic routes starting from readily available pyran-2,4-diones offers a straightforward and catalyst-free approach to substituted 3,4'-bipyrazoles. mdpi.com Research into the reaction of appropriate pyranone precursors with hydrazine (B178648) derivatives under thermal conditions could be a viable strategy for the synthesis of this compound.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| One-pot, multi-component reactions | High efficiency, atom economy, reduced waste, use of green solvents. tandfonline.com | Development of a streamlined and environmentally friendly synthesis. |

| Microwave-assisted synthesis | Rapid reaction times, increased yields, enhanced reaction control. rsc.org | High-throughput synthesis of derivatives for screening applications. |

| Pyran-2,4-dione based synthesis | Catalyst-free, straightforward procedure, high yields. mdpi.com | A direct and cost-effective route to the target compound. |

Exploration of Advanced Materials Science Applications (e.g., sensors, luminescent materials)

The unique electronic and structural properties of bipyrazole scaffolds make them attractive candidates for applications in materials science, particularly in the development of sensors and luminescent materials.

Fluorescent Sensors: Pyrazole derivatives have demonstrated significant potential as fluorescent chemosensors for the detection of metal ions. nih.gov The nitrogen atoms within the pyrazole rings can act as effective binding sites for cations, leading to changes in the compound's fluorescent properties upon complexation. Future research could focus on designing and synthesizing derivatives of this compound functionalized with specific recognition moieties to create highly selective and sensitive fluorescent sensors for various analytes. For instance, a one-pot method has been developed to prepare pyrazole-based fluorescent sensors for Zn²⁺ and Cd²⁺ directly from chalcones. rsc.org This approach could be adapted to create novel sensors based on the this compound framework.

Luminescent Materials: The development of novel fluorescent compounds containing bis-pyrazole rings has shown that these structures can exhibit significant luminescence. nih.gov The emission properties can be tuned by altering the substituents on the pyrazole rings. Investigating the photophysical properties of this compound and its derivatives could lead to the discovery of new luminescent materials with applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging. The coordination of these bipyrazole ligands with metal ions, such as silver(I), can also induce "turn-on" fluorescence, a phenomenon driven by the rigidification of the molecular structure upon complexation. rsc.org This opens up possibilities for creating novel stimuli-responsive luminescent materials.

| Application Area | Key Research Focus | Potential Impact |

| Fluorescent Sensors | Design of derivatives with selective binding sites for metal ions and other analytes. nih.govrsc.org | Development of highly sensitive and selective tools for environmental monitoring and medical diagnostics. |

| Luminescent Materials | Investigation of photophysical properties and the effect of substituents and metal coordination on luminescence. nih.govrsc.orgtcichemicals.com | Creation of new materials for advanced display technologies, lighting, and biological imaging. |

Expansion into Other Mechanistic Biological Studies

While the biological activities of many pyrazole derivatives are well-documented, the specific mechanistic pathways of this compound remain largely unexplored. nih.gov Future research should delve into understanding the molecular interactions of this compound with biological targets to unlock its full therapeutic potential.

Initial studies on related bipyrazole amides have shown promising anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). nih.gov A structure-guided approach could be employed to design and synthesize analogs of this compound with enhanced inhibitory activity and selectivity for specific enzymes or receptors implicated in disease pathways.

Furthermore, pyrazole-containing compounds have been identified as potential inhibitors of phagocytosis in immune cytopenias, highlighting a novel therapeutic avenue. acs.orgacs.org Mechanistic studies to determine if this compound or its derivatives can modulate immune cell function could lead to the development of new treatments for autoimmune disorders.

The broad spectrum of biological activities exhibited by pyrazole derivatives, including antimicrobial and anticancer effects, warrants a comprehensive screening of this compound against a panel of biological targets. jocpr.comijpsr.com Identifying the specific cellular pathways and molecular targets affected by this compound will be crucial for its future development as a therapeutic agent.

Theoretical Predictions for New Derivatives with Tuned Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. Future research on this compound will greatly benefit from the application of these methods.

Density Functional Theory (DFT) calculations can be employed to investigate the molecular geometries, electronic structures, and global reactivity parameters of this compound and its derivatives. researchgate.net Such studies can provide insights into how different substituents on the bipyrazole core influence its properties, such as its binding affinity to biological targets or its photophysical characteristics. For example, theoretical studies on substituted 3,3'-bipyrazoles have demonstrated the impact of substituents on the molecular geometry and packing in the solid state. researchgate.net

Molecular dynamics simulations can be used to model the interaction of this compound derivatives with proteins, such as COX-2, to predict their binding modes and stability within the active site. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new derivatives of this compound with finely tuned properties for specific applications in medicine, materials science, and beyond.

| Theoretical Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and reactivity descriptors for various derivatives. researchgate.net | Prediction of how substituents will affect the compound's properties, guiding the synthesis of new molecules. |